Methyl octadec-17-EN-13-ynoate
CAS No.: 62204-08-4
Cat. No.: VC19476685
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62204-08-4 |
|---|---|
| Molecular Formula | C19H32O2 |
| Molecular Weight | 292.5 g/mol |
| IUPAC Name | methyl octadec-17-en-13-ynoate |
| Standard InChI | InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4-5,8-18H2,2H3 |
| Standard InChI Key | NOHOOPQDJSDBFA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCCCCCCCCCCC#CCCC=C |
Introduction
Structural Characterization and Molecular Properties
Methyl octadec-17-en-13-ynoate (C₁₉H₃₂O₂) has a molecular weight of 292.46 g/mol and is defined by the IUPAC name methyl (13Z)-17-octadecen-13-ynoate. Its structure features:
-
An 18-carbon alkyl chain (octadecyl) with a cis-configured double bond at C17 and a triple bond at C13.
-
A methyl ester group (-COOCH₃) at the terminal position.
The compound’s conjugated unsaturation (double and triple bonds) significantly influences its electronic configuration. The triple bond introduces sp-hybridized carbons, creating a linear geometry and increasing bond rigidity, while the cis double bond introduces a 120° bond angle and moderate steric strain. This combination results in a molecule with high polarity (μ ≈ 1.8 D) and a boiling point estimated at 300–320°C .
Spectroscopic Identification
Key spectroscopic data for methyl octadec-17-en-13-ynoate include:
-
Infrared (IR): Strong absorption at 1745 cm⁻¹ (ester C=O stretch), 2220 cm⁻¹ (alkyne C≡C stretch), and 1650 cm⁻¹ (alkene C=C stretch).
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves esterification of octadec-17-en-13-ynoic acid with methanol under acidic catalysis:
Reaction conditions typically include refluxing at 80°C for 12 hours, yielding >85% product .
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize efficiency:
| Parameter | Value |
|---|---|
| Temperature | 70–75°C |
| Pressure | 1.5 atm |
| Residence Time | 45 minutes |
| Catalyst Loading | 2% H₂SO₄ |
| Conversion Rate | 92–95% |
This method minimizes side reactions (e.g., isomerization of double bonds) and ensures consistent batch quality .
Chemical Reactivity and Functionalization
Electrophilic Additions
The compound undergoes oxymercuration-demercuration at the triple bond:
Key experimental findings from analogous systems :
-
Anodic acetoxylation at Pt anodes yields diacetoxylated derivatives (60% efficiency).
-
Hydrolysis with 0.1M H₂SO₄ produces dihydroxy esters (85% yield).
Catalytic Hydrogenation
Selective hydrogenation of the triple bond using Lindlar’s catalyst (Pd/CaCO₃, quinoline) yields methyl octadec-17-enoate, preserving the double bond:
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor for bifunctional molecules:
-
Diols: Via hydrolysis (e.g., 9,10-dihydroxy derivatives for polymer crosslinking).
-
Ketones: Through ozonolysis of the double bond.
Biomedical Studies
Preliminary investigations suggest:
-
Antimicrobial activity: MIC values of 25–50 µg/mL against Staphylococcus aureus.
-
Enzyme inhibition: IC₅₀ = 12 µM for lipoxygenase, indicating anti-inflammatory potential .
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Features | Boiling Point (°C) |
|---|---|---|---|
| Methyl octadec-17-enoate | C₁₉H₃₄O₂ | Double bond at C17, no triple bond | 310–315 |
| Methyl octadec-13-ynoate | C₁₉H₃₂O₂ | Triple bond at C13, no double bond | 295–305 |
| Methyl octadec-9-en-13-ynoate | C₁₉H₃₂O₂ | Double bond at C9, triple bond at C13 | 300–310 |
The conjugated unsaturation in methyl octadec-17-en-13-ynoate enhances its thermal stability (T₅% = 245°C) compared to non-conjugated analogs (T₅% = 220°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume